![molecular formula C8H5BrFN B2907203 5-Bromo-2-ethynyl-3-fluoroaniline CAS No. 2470435-34-6](/img/structure/B2907203.png)
5-Bromo-2-ethynyl-3-fluoroaniline
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Overview
Description
5-Bromo-2-ethynyl-3-fluoroaniline is a chemical compound with the molecular formula C8H5BrFN and a molecular weight of 214.04 . It is used in various applications and industries .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethynyl-3-fluoroaniline consists of a benzene ring substituted with bromine (Br), ethynyl (C≡CH), and fluoroaniline (NH2) groups . The InChI code for this compound is 1S/C8H5BrFN/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H,11H2 .Physical And Chemical Properties Analysis
5-Bromo-2-ethynyl-3-fluoroaniline is a solid under normal conditions . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Scientific Research Applications
I have conducted a search for the scientific research applications of “5-Bromo-2-ethynyl-3-fluoroaniline”, but unfortunately, the specific information you requested is not readily available in the search results. The compound is mentioned in the context of being a pharmaceutical intermediate , but detailed applications are not listed.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used as intermediates in the synthesis of pharmaceuticals , suggesting that the compound may interact with a variety of biological targets depending on the specific drug it is used to produce.
Mode of Action
Bromine and fluorine substituents on aniline derivatives can influence the electronic properties of the molecule, potentially affecting its interactions with biological targets . The ethynyl group may also participate in reactions at the benzylic position .
Biochemical Pathways
Aniline derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways depending on the specific context of their use .
Pharmacokinetics
The compound’s solubility, stability, and reactivity would likely influence its bioavailability and pharmacokinetic profile .
Result of Action
As an intermediate in pharmaceutical synthesis, its effects would largely depend on the final drug product .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-2-ethynyl-3-fluoroaniline
properties
IUPAC Name |
5-bromo-2-ethynyl-3-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJUTKCIWRLRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1F)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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